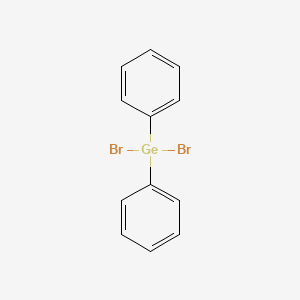
Dibromo(diphenyl)germane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dibromo(diphenyl)germane is an organogermanium compound characterized by the presence of two bromine atoms and two phenyl groups attached to a germanium atom
Preparation Methods
Synthetic Routes and Reaction Conditions: Dibromo(diphenyl)germane can be synthesized through several methods. One common approach involves the reaction of diphenylgermanium dichloride with bromine in the presence of a suitable solvent. The reaction typically proceeds under mild conditions, yielding this compound as the primary product .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions using diphenylgermanium precursors. The process is optimized to ensure high yield and purity of the final product, often employing continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions: Dibromo(diphenyl)germane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different germanium-containing species, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents such as lithium aluminum hydride can be used.
Major Products Formed:
Substitution Reactions: Products include various substituted germanium compounds, depending on the nucleophile used.
Oxidation and Reduction: Products can range from germanium oxides to reduced germanium species.
Scientific Research Applications
Dibromo(diphenyl)germane has several applications in scientific research:
Materials Science: The compound is explored for its potential in creating novel materials with unique electronic and optical properties.
Biology and Medicine: Research is ongoing to investigate its potential biological activities and applications in medicinal chemistry.
Industry: It is used in the production of specialized polymers and other advanced materials.
Mechanism of Action
The mechanism by which dibromo(diphenyl)germane exerts its effects involves the interaction of its bromine atoms and phenyl groups with various molecular targets. The compound can participate in nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles. This reactivity is crucial for its applications in organic synthesis and materials science .
Comparison with Similar Compounds
Dibromoalkanes: These compounds also contain two bromine atoms but differ in their carbon-based structure.
Diphenylgermanium Dichloride: Similar to dibromo(diphenyl)germane but with chlorine atoms instead of bromine.
Dibromo(diphenyl)silane: A silicon analog with similar structural features but different chemical properties.
Uniqueness: this compound is unique due to the presence of germanium, which imparts distinct chemical properties compared to its silicon and carbon analogs.
Properties
CAS No. |
1080-42-8 |
|---|---|
Molecular Formula |
C12H10Br2Ge |
Molecular Weight |
386.64 g/mol |
IUPAC Name |
dibromo(diphenyl)germane |
InChI |
InChI=1S/C12H10Br2Ge/c13-15(14,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H |
InChI Key |
ABMGRFURETYKPP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[Ge](C2=CC=CC=C2)(Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 3-sulfanyl-2-[2,2,2-tris(fluoranyl)ethanoylamino]propanoate](/img/structure/B14761866.png)
![L-Phenylalanine, N-[5-(1,2-dithiolan-3-yl)-1-oxopentyl]-](/img/structure/B14761892.png)
![1,1,1-trifluoro-N-[13-oxo-10,16-bis(2,3,4,5,6-pentafluorophenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2,8,10,16-pentaen-13-yl]methanesulfonamide](/img/structure/B14761898.png)
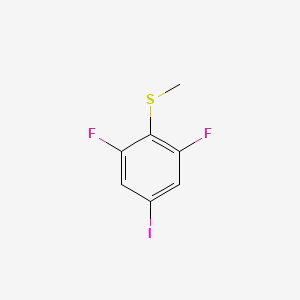
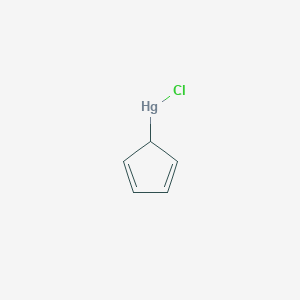
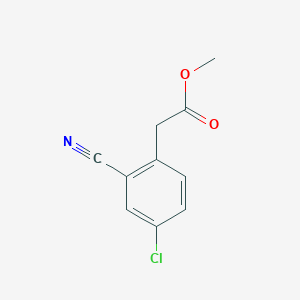

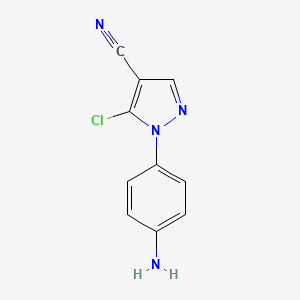
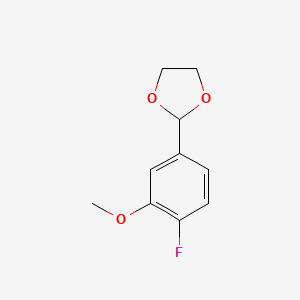
![Methyl 4-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]benzoate](/img/structure/B14761941.png)
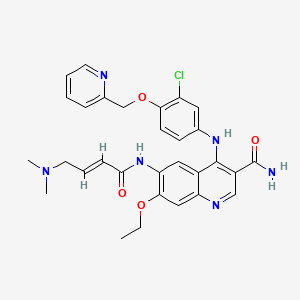

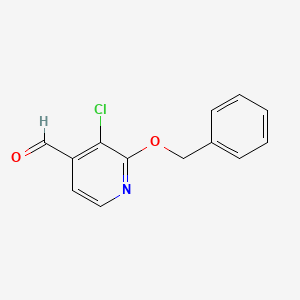
![Chryseno[1,2-b]oxirene](/img/structure/B14761956.png)
